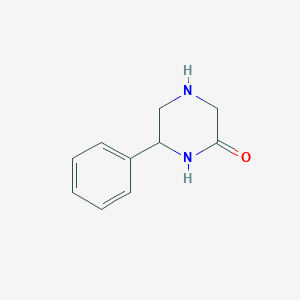

6-Phenyl-piperazin-2-one

Description

Overview of Piperazin-2-one (B30754) Scaffold in Chemical Research

The piperazin-2-one scaffold is a key structural element found in a variety of biologically active compounds. dicp.ac.cn This heterocyclic ring system is a component of several natural products with significant biological activities, including anticancer and serine protease inhibitory properties. dicp.ac.cn In medicinal chemistry, the piperazin-2-one core serves as a conformationally constrained peptidomimetic, mimicking specific turns in peptide structures that are crucial for protein interactions. nih.govcaltech.edu The presence of a carbonyl group provides an additional point for chemical modification, allowing for the synthesis of highly substituted derivatives. nih.govcaltech.edu

Historical Development and Key Milestones in 6-Phenyl-piperazin-2-one Research

The synthesis of phenyl-substituted piperazin-2-ones has been a subject of interest for several decades. An early method involved the reaction of bromo-phenyl-acetic acid ethyl ester with ethylenediamine (B42938) to produce 3-phenyl-piperazin-2-one, which could then be reduced to 2-phenylpiperazine. jocpr.com Over the years, various synthetic strategies have been developed to access chiral piperazin-2-ones, a critical endeavor for medicinal chemistry research. dicp.ac.cn

Key milestones in the field include the development of asymmetric catalytic methods, such as palladium-catalyzed asymmetric hydrogenation and allylic alkylation, which provide efficient routes to enantiomerically enriched piperazin-2-ones. dicp.ac.cncaltech.eduacs.org These advancements have enabled the synthesis of complex chiral molecules containing the piperazin-2-one core, opening up new avenues for drug discovery. dicp.ac.cncaltech.edu For instance, the synthesis of chiral this compound derivatives has been explored in the context of developing novel therapeutic agents. ontosight.aimolaid.com

Structural Features and Conformational Aspects of Piperazin-2-one Systems

The structural and conformational properties of piperazin-2-one systems are crucial for their biological activity and interaction with target molecules.

Conformational Analysis of Piperazin-2-one Ring Systems

The piperazine (B1678402) ring typically adopts a thermodynamically favored chair conformation. nih.gov However, the introduction of substituents and the presence of partial double bond character in N-acylated piperazines can lead to a more complex conformational behavior. rsc.org The piperazin-2-one ring, being a part of this family, also exhibits distinct conformational preferences. The conformation of the ring can be influenced by various factors, including the nature and position of substituents. nih.gov For instance, in some crystal structures, the piperazine ring in N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine is found in a slightly distorted chair conformation. researchgate.net In larger macrocyclic structures containing a piperazine unit, the ring generally maintains its chair conformation. nih.gov

Stereochemical Considerations in this compound Derivatives

The presence of a phenyl group at the 6-position of the piperazin-2-one ring introduces a chiral center, leading to the existence of enantiomers. The stereochemistry of these derivatives is a critical aspect of their biological activity. For example, studies on (3S,6S)-4-(5-(4-fluorophenyl)isoxazole-3-carbonyl)-3-isobutyl-6-phenylpiperazin-2-one highlight the importance of specific stereoconfigurations for potential pharmacological activity. ontosight.ai The development of stereoselective synthetic methods is therefore paramount for accessing specific enantiomers of this compound derivatives for biological evaluation. nih.govcaltech.edu Research has demonstrated that the cis stereochemistry of the piperazinone core can be a key factor in the activity of certain derivatives. molaid.com

Role of Piperazin-2-one as a Privileged Scaffold in Organic and Medicinal Chemistry Research

The piperazine moiety is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in active pharmaceutical ingredients. tandfonline.comnih.govcaltech.edu This is due to its ability to interact with various biological targets and its favorable pharmacokinetic properties. tandfonline.comresearchgate.net The piperazin-2-one structure, as a derivative, also holds this distinction. dicp.ac.cn

The versatility of the piperazin-2-one scaffold allows for the creation of diverse libraries of compounds for screening against various diseases. nih.govcaltech.edu Its ability to serve as a constrained peptide mimic makes it particularly valuable in the design of drugs that target protein-protein interactions. nih.govcaltech.edu The ongoing research into the synthesis and biological evaluation of piperazin-2-one derivatives, including those with a 6-phenyl substitution, underscores their importance in the quest for new and effective medicines. dicp.ac.cnnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

6-phenylpiperazin-2-one |

InChI |

InChI=1S/C10H12N2O/c13-10-7-11-6-9(12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |

InChI Key |

DEMXBGQFDLAWPO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)CN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenyl Piperazin 2 One and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing the piperazin-2-one (B30754) core, including the 6-phenyl derivative, often rely on multi-step processes that prioritize accessibility and cost-effectiveness. These routes typically involve cyclization reactions of linear precursors.

Reductive Cyclization Approaches

Reductive cyclization serves as a robust strategy for the formation of the piperazin-2-one ring. This approach often involves the creation of an intermediate that, upon reduction, cyclizes to form the desired heterocyclic system. A notable example involves a one-pot reductive amination and cyclization process. This methodology can begin with the alkylation of 2-bromoacetophenone (B140003) using an amino ester, which is then subjected to reductive amination and subsequent cyclization to yield the substituted piperazinone. researchgate.net

Another variation includes the catalytic reductive cyclization of dioximes. This method allows for the construction of a piperazine (B1678402) ring from a primary amino group, demonstrating a versatile approach to creating substituted piperazines. nih.gov The process relies on the sequential double Michael addition of nitrosoalkenes to amines, forming bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization. nih.gov

Reactions Involving Diamines and Carbonyl Substrates

The condensation of diamines with carbonyl-containing substrates is a fundamental and widely used method for constructing the piperazin-2-one skeleton. A common strategy involves reacting a substituted or unsubstituted ethylenediamine (B42938) with an ester, such as methyl benzoylformate. google.com This reaction typically proceeds in the presence of an acid catalyst like glacial acetic acid and results in the formation of a 3,4-dehydropiperazine-2-one intermediate. This unsaturated intermediate is then subsequently reduced to yield the final piperazin-2-one derivative. google.com

More broadly, the synthesis of piperazines can be achieved through the condensation of amines and vicinal diols, catalyzed by transition metals like iridium. researchgate.net While not directly producing a piperazin-2-one, this highlights the general principle of using diamine precursors for building the core piperazine ring structure.

Stepwise N-Alkylation and Cyclization Strategies

Stepwise approaches offer a high degree of control over the substitution pattern of the final product. These strategies involve the sequential formation of C-N bonds to build the heterocyclic ring. A practical one-step cyclization method for synthesizing N-substituted tosylpiperazines has been reported, which utilizes commercially available amines and tosylbis(2-(tosyloxy)ethyl)amine under mild conditions, avoiding complex protection and deprotection steps. organic-chemistry.orgnih.gov

Another established procedure involves the cyclization of aniline (B41778) derivatives with reagents like bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. nih.gov This method is effective for forming the piperazine ring from an aniline precursor, which can be functionalized beforehand. For instance, a substituted aniline can be cyclized with bis(2-chloroethyl)amine hydrochloride to produce the corresponding phenylpiperazine derivative. nih.gov

Advanced and Stereoselective Synthesis

Modern synthetic efforts have increasingly focused on developing advanced and stereoselective methods to produce chiral piperazin-2-ones. The demand for enantiomerically pure compounds, particularly in medicinal chemistry, has driven the innovation of catalytic asymmetric techniques that can control the formation of stereogenic centers. rsc.orgacs.org

Catalytic Asymmetric Synthesis of Chiral Piperazin-2-ones

The catalytic asymmetric synthesis of chiral piperazin-2-ones is a challenging yet highly valuable area of research. rsc.org Several strategies have emerged, including Iridium- or Palladium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-one precursors. acs.org These methods represent a significant advancement over classical "chiral pool" techniques, which rely on starting materials derived from amino acids. rsc.orgdicp.ac.cn Other elegant approaches include palladium-catalyzed asymmetric allylic alkylation and kinetic resolution through catalytic N-acylation. rsc.org

Palladium-Catalyzed Asymmetric Hydrogenation Methodologies

Among the most effective modern techniques is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org This method provides a direct and efficient route to chiral disubstituted piperazin-2-ones with high levels of diastereoselectivity and enantioselectivity. rsc.orgrsc.org The substrates for this reaction, 5,6-disubstituted pyrazin-2-ols, undergo hydrogenation in the presence of a chiral palladium catalyst system. dicp.ac.cn

The reaction involves a dynamic kinetic resolution process, where the asymmetric hydrogenation of two tautomeric imine intermediates delivers the chiral piperazin-2-one product. rsc.org This methodology has been shown to be scalable, with gram-scale synthesis achieving high yields and enantioselectivity, demonstrating its practical utility. rsc.orgdicp.ac.cn A variety of substituted pyrazin-2-ols can be smoothly converted into their corresponding piperazin-2-ones with high yields and enantiomeric excesses (ee) typically ranging from 84–90%. dicp.ac.cn

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Various Pyrazin-2-ols dicp.ac.cn

| Substrate (Pyrazin-2-ol) | Product (Piperazin-2-one) | Yield (%) | Enantiomeric Excess (ee %) |

| 5-phenyl-6-methylpyrazin-2-ol | 5-phenyl-6-methylpiperazin-2-one | 93 | 90 |

| 5-(4-methoxyphenyl)-6-methylpyrazin-2-ol | 5-(4-methoxyphenyl)-6-methylpiperazin-2-one | 95 | 88 |

| 5-(4-chlorophenyl)-6-methylpyrazin-2-ol | 5-(4-chlorophenyl)-6-methylpiperazin-2-one | 94 | 89 |

| 5-(4-fluorophenyl)-6-methylpyrazin-2-ol | 5-(4-fluorophenyl)-6-methylpiperazin-2-one | 91 | 90 |

| 5-(3-chlorophenyl)-6-methylpyrazin-2-ol | 5-(3-chlorophenyl)-6-methylpiperazin-2-one | 93 | 84 |

| 5-(2-chlorophenyl)-6-methylpyrazin-2-ol | 5-(2-chlorophenyl)-6-methylpiperazin-2-one | 92 | 87 |

Asymmetric Allylic Alkylation Approaches

A prominent strategy for the enantioselective synthesis of piperazin-2-ones involves the palladium-catalyzed asymmetric allylic alkylation (AAA). This method is particularly effective for creating α-tertiary piperazin-2-ones, which are otherwise challenging to prepare. nih.govcaltech.edu The process typically involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-one substrates. nih.govcaltech.edu

Researchers have demonstrated that using a chiral palladium catalyst, often derived from ligands like an electron-deficient PHOX ligand, allows for the synthesis of highly enantioenriched tertiary piperazine-2-ones in excellent yields. caltech.eduresearchgate.net This catalytic system enables the construction of α-tetrasubstituted carbonyl compounds, providing access to unprecedented chemical structures for drug discovery. caltech.edu The versatility of this method is shown by its compatibility with various allyl groups, including methallyl, chloroallyl, and phenylallyl, all of which yield products with high enantioselectivity. caltech.edu The resulting chiral piperazin-2-ones can be further transformed, for instance, through reduction of the amide to yield the corresponding chiral piperazines. nih.gov

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

| Allyl Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Allyl | 85 | 95 |

| Methallyl | 75 | 92 |

| Chloroallyl | 68 | 96 |

| Phenylallyl | 90 | 94 |

Data synthesized from findings on the compatibility of various allyl groups in asymmetric allylic alkylation reactions. caltech.edu

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation represents another powerful tool for accessing chiral piperazin-2-ones. This method typically involves the hydrogenation of unsaturated piperazin-2-one precursors. acs.orgdicp.ac.cn The strategy is valued for its ability to install stereogenic centers with a high level of stereoselectivity. acs.org

While the broader application of iridium catalysis is seen in the hydrogenation of various heteroaromatics and enamines, its specific use for producing chiral piperazin-2-ones has been noted as a key synthetic strategy. acs.orgnih.gov For example, the asymmetric hydrogenation of unsaturated piperazin-2-ones provides a direct route to the desired saturated, chiral heterocycles. dicp.ac.cn The success of these reactions often hinges on the design of the chiral ligand attached to the iridium center, which governs the enantioselectivity of the hydrogen addition. researchgate.netrsc.org Recent advancements have focused on overcoming challenges such as the potential for catalyst poisoning by the nitrogen atoms in the substrate, using strategies like substrate activation to achieve high efficiency and enantioselectivity. dicp.ac.cn

Chiral Pool and Auxiliary-Mediated Syntheses

Classical, yet reliable, methods for preparing chiral piperazin-2-ones involve the use of the chiral pool or chiral auxiliaries. acs.orgdicp.ac.cn These techniques leverage the stereochemistry of readily available natural products, such as amino acids, to construct the desired chiral scaffold. dicp.ac.cnnih.gov

In a chiral pool approach, a synthesis might begin with a specific enantiomer of an amino acid. The inherent chirality of the starting material is then transferred through a series of reactions to the final piperazin-2-one product. researchgate.net For example, chiral amino acids can be transformed over several steps into 6-substituted piperazine-2-acetic acid esters. researchgate.net This method allows for the systematic preparation of a diverse library of enantiomerically pure piperazines. researchgate.net

Auxiliary-mediated syntheses involve temporarily attaching a chiral auxiliary to the substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as an alkylation. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantioenriched product. These methods are foundational in asymmetric synthesis and continue to be relevant for the production of chiral piperazin-2-ones. dicp.ac.cn

Metal-Promoted Cascade and Domino Reactions

Cascade and domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like piperazin-2-ones. Various transition metals are employed to promote these intricate transformations.

Silver and Palladium-Catalyzed Three-Component Couplings

Palladium-catalyzed reactions are particularly effective for the modular synthesis of highly substituted piperazinones. acs.orgnih.gov One such method involves the decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.orgnih.gov This process couples a propargyl unit with a diamine component under mild conditions, affording diverse piperazinone structures with high regio- and stereochemical control. acs.orgnih.gov The reaction tolerates significant variation in both the nucleophile and the propargyl carbonate, making it a versatile tool for building piperazinone libraries. acs.org

Silver catalysis has also been utilized in three-component couplings, typically involving an aldehyde, an alkyne, and an amine to generate propargylic amines. organic-chemistry.org While not a direct synthesis of the piperazinone ring, the products of such reactions are valuable intermediates that can be further cyclized to form the desired heterocycle. Silver iodide (AgI) has been shown to be an effective catalyst for these couplings, which can often be performed in environmentally friendly solvents like water. organic-chemistry.org

One-Pot Knoevenagel Reaction/Epoxidation/Ring-Opening Cyclization Sequences

A highly innovative one-pot sequence has been developed for the asymmetric synthesis of 3-aryl-piperazin-2-ones. acs.orgacs.org This method combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) in a single pot. acs.orgacs.org

The sequence begins with the reaction between an aldehyde (e.g., a substituted benzaldehyde) and an active methylene (B1212753) compound like (phenylsulfonyl)acetonitrile, catalyzed by a quinine-derived urea, to form an alkene. acs.org The same catalyst then mediates the asymmetric epoxidation of this alkene using an oxidant such as cumyl hydroperoxide. acs.orgresearchgate.net Finally, the addition of a 1,2-diamine to the resulting epoxide triggers a domino ring-opening cyclization, furnishing the 3-aryl-piperazin-2-one product in good yield and with high enantiomeric excess. acs.org This telescoped process is highly efficient, utilizing commercially available reagents and a readily accessible organocatalyst. acs.org

Data derived from a one-pot Knoevenagel/epoxidation/DROC sequence. acs.org

Intramolecular 1,2-Diamination of Olefins

The intramolecular 1,2-diamination of olefins provides a direct method for constructing the piperazine ring. This strategy involves the simultaneous addition of two nitrogen nucleophiles across a double bond within the same molecule. A related approach involves the intramolecular aziridination of an olefin, followed by in-situ intramolecular ring-opening of the highly reactive aziridine (B145994) intermediate by a tethered nitrogen nucleophile. liverpool.ac.uk This cascade reaction platform allows for the stereospecific synthesis of complex cyclic structures from linear precursors in a single step. liverpool.ac.uk

Another relevant method is the Wacker-type aerobic oxidative cyclization of alkenes. Using a palladium catalyst, this process can be used to synthesize various six-membered nitrogen heterocycles, including piperazinones, from appropriate alkene-containing diamine precursors. organic-chemistry.org These methods are attractive for their efficiency in forming the core heterocyclic structure.

Wacker-Type Aerobic Oxidative Cyclization

The synthesis of six-membered nitrogen heterocycles, including the piperazin-2-one core, presents unique challenges in Wacker-type oxidative cyclization reactions. However, significant advancements have been made using specialized palladium catalyst systems that facilitate these transformations under aerobic conditions, using molecular oxygen as the stoichiometric oxidant. nih.govorganic-chemistry.org

A particularly effective method involves the use of a base-free Pd(DMSO)₂(TFA)₂ (dimethylsulfoxide, trifluoroacetate) catalyst system for the intramolecular aerobic oxidative amination of alkenes bearing tethered sulfonamides. nih.gov This approach has proven successful for synthesizing a variety of six-membered heterocycles, including piperazinones, which are often difficult to obtain with previously established catalyst systems like Pd(OAc)₂ in DMSO or Pd(OAc)₂/pyridine in toluene. nih.gov The Pd(DMSO)₂(TFA)₂ catalyst is noted for its efficacy in promoting the cyclization of allylic sulfamides, providing a viable route to the piperazin-2-one scaffold from appropriately designed acyclic precursors. nih.gov

Mechanistic studies on related Pd(OAc)₂/pyridine-catalyzed systems suggest a stepwise process. nih.gov The catalytic cycle is understood to involve the formation of a Pd(II)-amidate-alkene chelate, followed by the key C-N bond-forming step via intramolecular nucleophilic attack of the amidate on the coordinated alkene. nih.gov Subsequent β-hydride elimination and reductive elimination steps regenerate the active catalyst through aerobic oxidation of palladium(0). nih.gov

The table below summarizes key catalyst systems employed in Wacker-type aerobic cyclizations for the formation of six-membered N-heterocycles.

| Catalyst System | Ligand/Solvent | Key Features | Reference |

| Pd(DMSO)₂(TFA)₂ | THF | Base-free system; effective for six-membered rings including piperazinones. | nih.gov |

| Pd(OAc)₂ | Pyridine | Well-studied system; mechanistic insights available. | nih.gov |

| Pd(TFA)₂ | (-)-Sparteine (B7772259) | Enables asymmetric aerobic cyclizations, achieving high enantioselectivity. | organic-chemistry.org |

Gold-Catalyzed Cyclization Strategies

Gold catalysts, acting as potent π-acids, offer an alternative and powerful strategy for the synthesis of heterocyclic structures, including piperazine derivatives. These methods typically involve the activation of carbon-carbon multiple bonds (alkynes or allenes) within a substrate to trigger subsequent cascade cyclization reactions under mild conditions. rsc.orgresearchgate.net

A convenient and efficient synthetic route for constructing piperazine and morpholine (B109124) derivatives utilizes a gold-catalyzed cascade cyclization of alkynylamines. rsc.org The reaction proceeds smoothly with a low catalyst loading (e.g., 1.0 mol%) to furnish the desired six-membered ring. A plausible mechanism involves the gold-catalyzed activation of the alkyne, followed by an intramolecular nucleophilic attack by the tethered amine to form the heterocyclic ring. rsc.org This strategy could be adapted for the synthesis of 6-phenyl-piperazin-2-one by designing a suitable alkynyl amine precursor that incorporates the phenyl group and a latent carbonyl functionality.

Furthermore, gold catalysis has been employed in complex cascade reactions involving the cycloisomerization of enynes. For instance, gold(I)-catalyzed cycloisomerization of 1,6-enynes can lead to the formation of various nitrogen-containing heterocycles. frontiersin.org These reactions proceed through the formation of transient gold-carbene intermediates, which can be trapped intramolecularly by a nucleophile. The versatility of gold catalysts in promoting such transformations highlights their potential for constructing the core structure of this compound from diverse and complex starting materials. frontiersin.orgrsc.org

Synthetic Strategies for Structural Diversification

Regioselective and Chemoselective Functionalization

The structural diversification of the this compound scaffold is crucial for exploring its potential in various applications. The development of new, efficient, and selective methods for the functionalization of the carbon and nitrogen atoms of the piperazine ring is a key area of research. mdpi.com While substitution at the nitrogen atoms is well-established, functionalization at the carbon atoms (C-3, C-5, and C-6 positions) has historically been more challenging and often requires lengthy synthetic routes. mdpi.com

Recent advances in C-H functionalization provide attractive avenues for direct modification of the piperazin-2-one core. mdpi.com Strategies such as direct C-H lithiation of N-Boc-protected piperazines, followed by trapping with various electrophiles, allow for the introduction of substituents at the α-amino carbon positions. mdpi.com The use of chiral ligands like (-)-sparteine can enable asymmetric lithiation-substitution, providing access to enantiopure functionalized piperazines. mdpi.com

Photoredox catalysis represents another powerful tool for the C-H functionalization of piperazines. mdpi.com These methods can facilitate the direct coupling of N-Boc piperazines with aryl compounds to produce α-aryl-substituted derivatives. The mechanism often involves the generation of an α-amino radical, which then couples with an arene radical anion. mdpi.com Such strategies could be applied to the piperazin-2-one ring system to achieve regioselective introduction of aryl, alkyl, or other functional groups, thereby expanding the structural diversity of this compound derivatives.

Protecting Group Strategies in Piperazin-2-one Synthesis

The synthesis of complex and selectively functionalized this compound derivatives relies heavily on the strategic use of protecting groups. jocpr.com These groups temporarily mask reactive functional moieties, primarily the two nitrogen atoms of the piperazine ring, to prevent unwanted side reactions and to direct reactivity to specific sites. jocpr.com

A critical aspect of piperazin-2-one synthesis is the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. This strategy is essential for the sequential and regioselective functionalization of the N-1 and N-4 positions. rsc.org For example, one nitrogen atom can be protected with a tert-butoxycarbonyl (Boc) group, which is acid-labile, while the other is protected with a benzyloxycarbonyl (Cbz) or benzyl (B1604629) (Bn) group, which are typically removed by hydrogenolysis. This orthogonal approach allows for the selective deprotection and subsequent modification of one nitrogen atom while the other remains protected. jocpr.comrsc.org

The choice of protecting group is dictated by its stability to the reaction conditions required for subsequent synthetic steps and the mildness of the conditions required for its removal. jocpr.com The table below details common nitrogen protecting groups relevant to piperazin-2-one synthesis.

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA, DMAP) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | CbzCl, base | H₂, Pd/C (Hydrogenolysis) |

| Benzyl | Bn | BnBr, base | H₂, Pd/C (Hydrogenolysis) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu, base | Base (e.g., Piperidine) |

| Trifluoroacetyl | TFA | Ethyl trifluoroacetate | Mild base (e.g., K₂CO₃ in MeOH) |

The selective protection of a primary amine in the presence of the piperazine moiety, for instance using ethyltrifluoroacetate, further illustrates the importance of chemoselective protecting group strategies in building complex derivatives. nih.gov

Molecular Hybridization for Novel this compound Conjugates

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with a potentially enhanced or novel biological activity profile. mdpi.com The this compound scaffold serves as an excellent core for the development of such molecular hybrids due to the synthetic accessibility of its nitrogen atoms for derivatization.

A highly efficient and versatile method for molecular hybridization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com This reaction allows for the stable and specific formation of a 1,2,3-triazole linker between two molecular fragments. A general strategy for creating a this compound conjugate would involve:

Functionalizing the N-1 or N-4 position of the piperazin-2-one core with a linker containing a terminal alkyne or azide (B81097) group.

Reacting this functionalized intermediate with a second molecule of interest that bears the complementary azide or alkyne functionality.

This approach enables the conjugation of the this compound core with a wide array of other molecules, including other small-molecule drugs, peptides, or fluorescent probes, to create novel hybrid compounds. mdpi.com The piperazine scaffold has also been successfully incorporated into more complex biomolecular conjugates, such as modified DNA, demonstrating its versatility for creating sophisticated hybrid structures. nih.gov This highlights the potential of using the this compound moiety as a building block for constructing advanced molecular architectures.

Reaction Mechanisms and Mechanistic Investigations in 6 Phenyl Piperazin 2 One Chemistry

Mechanistic Pathways of Cyclization Reactions

The construction of the piperazin-2-one (B30754) ring can be achieved through various mechanistic pathways, often involving intramolecular cyclization of carefully designed acyclic precursors.

One prominent strategy is the Domino Ring-Opening Cyclization (DROC) . This one-pot sequence can start from aromatic aldehydes and involves an initial Knoevenagel condensation followed by an asymmetric epoxidation. The resulting epoxide is then subjected to a domino reaction with a 1,2-diamine. The mechanism involves the nucleophilic attack of one of the amine nitrogens on the epoxide ring, followed by an intramolecular cyclization of the second nitrogen onto the carbonyl group (or a derivative thereof), forging the heterocyclic ring in a highly controlled manner. acs.org

Another powerful method is the palladium-catalyzed decarboxylative cyclization . This approach utilizes propargyl carbonates and diamine components. The mechanism is believed to involve the formation of a palladium-allenyl intermediate after the oxidative addition of the palladium(0) catalyst to the propargyl carbonate and subsequent decarboxylation. The diamine then engages in a double nucleophilic attack on this electrophilic intermediate, leading to the formation of the substituted piperazin-2-one ring. This method is notable for its mild reaction conditions and high atom economy. acs.org

Reductive amination cascades also provide a pathway to the related piperazine (B1678402) core, which can be a precursor to piperazinones. In an iron-catalyzed reductive amination of ϖ-amino fatty acids, for example, phenylsilane (B129415) facilitates the formation and subsequent reduction of an intermediate imine, which then undergoes intramolecular cyclization. The resulting piperidinone or piperazinone intermediate is then further reduced. nih.gov While not always directly yielding the piperazin-2-one, these cyclization cascades highlight the diversity of mechanistic approaches to forming the core six-membered ring.

Detailed Analysis of Catalytic Asymmetric Processes

The synthesis of chiral, enantioenriched 6-phenyl-piperazin-2-one is crucial for its application in drug discovery. Catalytic asymmetric methods have emerged as the most efficient way to achieve this, with palladium-based systems being particularly prominent.

A highly effective method for producing chiral piperazin-2-ones is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols . dicp.ac.cn In this process, a prochiral 5-phenyl-pyrazin-2-ol is hydrogenated to yield the chiral this compound. The enantioselectivity of this reaction is critically dependent on the reaction conditions. Mechanistic studies suggest the reaction proceeds through a dynamic kinetic resolution process involving the tautomeric equilibrium between the pyrazin-2-ol precursor and its dihydropyrazin-2-one isomers. dicp.ac.cn The chiral palladium catalyst preferentially hydrogenates one enantiomer of the rapidly equilibrating intermediates.

Key factors influencing enantioselectivity include:

Catalyst Precursor: Palladium sources like Pd(OCOCF₃)₂ have proven effective. dicp.ac.cn

Hydrogen Pressure: High hydrogen pressures (e.g., 1000 psi) are often required to achieve good conversion and enantioselectivity. dicp.ac.cn

Additives: The presence of a Brønsted acid, such as p-toluenesulfonic acid (TsOH·H₂O), can be essential for achieving high enantiomeric excess (ee). dicp.ac.cn

Solvent System: A mixture of solvents, such as dichloromethane (B109758) and benzene (B151609), has been found to be optimal in certain cases. dicp.ac.cn

Another important palladium-catalyzed route is the asymmetric allylic alkylation . This method allows for the synthesis of piperazin-2-ones with stereocenters at different positions by reacting a suitable piperazin-2-one enolate with an allylic electrophile in the presence of a chiral palladium catalyst. caltech.edu

The choice of the chiral ligand is arguably the most critical factor in controlling the stereochemical outcome of these asymmetric reactions. The ligand coordinates to the metal center, creating a chiral environment that directs the approach of the substrate, thereby favoring the formation of one enantiomer over the other. nih.gov

In the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, C₂-symmetric bisphosphine ligands, such as (R)-TolBINAP , have been shown to be highly effective. dicp.ac.cn The specific chirality of the ligand ((R) or (S)) determines the absolute configuration of the product. The bite angle, steric bulk, and electronic properties of the ligand are all crucial for creating a selective catalytic pocket.

The table below summarizes the effect of different ligands and conditions on the asymmetric hydrogenation of 5-phenyl-pyrazin-2-ol to yield this compound. dicp.ac.cn

| Entry | Ligand | Additive (mol%) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | (R)-BINAP | - | DCM | >95 | 45 |

| 2 | (R)-TolBINAP | - | DCM | >95 | 60 |

| 3 | (R)-TolBINAP | TsOH·H₂O (100) | DCM | >95 | 85 |

| 4 | (R)-TolBINAP | TsOH·H₂O (100) | DCM/Benzene (1:1) | 93 | 90 |

In palladium-catalyzed decarboxylative cyclizations, ligands such as DPEphos have been successfully employed, although the primary focus in these cases is often on yield and regioselectivity rather than enantioselectivity. acs.org The development of nonsymmetrical ligands, such as P,N-ligands, has also expanded the toolbox for asymmetric catalysis, often outperforming traditional C₂-symmetric ligands in specific applications. nih.gov

Tautomeric Equilibria in Piperazin-2-one Systems

Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration in the chemistry of piperazin-2-ones and their precursors. nih.gov The this compound core contains an amide functional group, which can theoretically exist in equilibrium with its imidol tautomer.

While the amide form is generally overwhelmingly favored in simple acyclic and cyclic amides, the equilibrium can be influenced by substitution, solvent, and electronic effects.

More critically, tautomerism plays a direct mechanistic role in the synthesis of chiral piperazin-2-ones via hydrogenation. The pyrazin-2-ol starting material exists in a tautomeric equilibrium with its hydrogenated forms, 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. dicp.ac.cn This rapid equilibrium is essential for the success of the dynamic kinetic resolution, as it continuously replenishes the faster-reacting enantiomer of the intermediate, allowing for a theoretical yield of up to 100% of a single product enantiomer. dicp.ac.cn

Investigations of Intermediate Formation and Rearrangements

The elucidation of reaction mechanisms relies heavily on the detection or postulation of transient intermediates. In the palladium-catalyzed reactions discussed, various organopalladium species are key intermediates. For instance, asymmetric allylic alkylation proceeds through the formation of a chiral (π-allyl)palladium complex. caltech.edu The enantioselectivity arises from the subsequent diastereoselective nucleophilic attack on this intermediate.

In the hydrogenation of pyrazin-2-ols, the reaction is believed to proceed via the hydrogenation of intermediate imines formed from the tautomeric dihydropyrazin-2-one species. dicp.ac.cn The chiral catalyst coordinates to the C=N bond, and hydrogen is delivered stereoselectively to one face of the double bond.

Investigations into related heterocyclic syntheses provide further insight into potential intermediates and reaction pathways. For example, in iridium-catalyzed reactions of imines, a [3+2] cycloaddition can occur via an azomethine ylide intermediate to form five-membered imidazolidines. However, the addition of a phosphine (B1218219) ligand like PPh₃ can divert the reaction pathway, promoting a formal [3+3] cycloaddition to yield six-membered piperazines instead. nih.gov This demonstrates how additives can fundamentally alter the fate of a common intermediate, controlling the final ring size and structure. The study of such rearrangements and divergent pathways is crucial for developing selective syntheses of complex heterocyclic targets like this compound.

Spectroscopic Characterization and Advanced Structural Analysis of 6 Phenyl Piperazin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 6-Phenyl-piperazin-2-one is expected to exhibit distinct signals corresponding to the protons of the phenyl ring and the piperazin-2-one (B30754) moiety. The aromatic protons of the phenyl group would typically appear in the downfield region, approximately between δ 7.2 and 7.5 ppm, with their multiplicity depending on the substitution pattern of any derivatives. The protons on the piperazin-2-one ring would resonate in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the nitrogen atoms and the methine proton at the 6-position would have characteristic chemical shifts influenced by the neighboring phenyl group and amide functionality.

The ¹³C NMR spectrum provides complementary information, with the carbons of the phenyl ring appearing in the aromatic region (δ 120-140 ppm). The carbonyl carbon of the amide group is expected to have a characteristic downfield shift, typically in the range of δ 165-175 ppm. The aliphatic carbons of the piperazin-2-one ring would resonate at higher field strengths. The complete assignment of proton and carbon signals for phenylpiperazine derivatives is often achieved through a combination of 1D and 2D NMR techniques researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl C-H | 7.2 - 7.5 | 125 - 130 |

| Phenyl C (ipso) | - | 135 - 145 |

| Piperazinone C=O | - | 165 - 175 |

| Piperazinone C6-H | 4.0 - 4.5 | 55 - 65 |

| Piperazinone CH₂ | 3.0 - 3.8 | 40 - 50 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and specific substitution patterns.

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be a powerful tool for characterization. The ¹⁹F nucleus is highly sensitive, and its chemical shifts are very responsive to changes in the electronic environment, spanning a wide range. This technique would be particularly useful for confirming the position and number of fluorine substituents on the phenyl ring.

To definitively assign the complex NMR spectra of this compound and its derivatives, advanced 2D NMR techniques are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. For instance, the connectivity between the methine proton at C6 and the adjacent methylene protons in the piperazin-2-one ring could be established.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, even in complex derivatives of this compound researchgate.net.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide and the secondary amine would likely appear as a broad band in the range of 3200-3400 cm⁻¹. Characteristic absorptions for the aromatic C-H stretching of the phenyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperazin-2-one ring would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the phenyl ring are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. For instance, in studies of 1-(4-Chlorophenyl) piperazine (B1678402), both FT-IR and Raman spectroscopy were used in conjunction with DFT calculations to assign vibrational modes researchgate.net.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide/Amine) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Amide) | Stretching | 1650 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenyl chromophore. Phenylpiperazine derivatives typically exhibit absorption bands in the UV region. The primary absorption is likely due to π-π* transitions within the benzene (B151609) ring. The presence of the nitrogen atoms in the piperazin-2-one ring may cause a slight shift in the absorption maxima compared to unsubstituted benzene. The optical properties of such compounds can be influenced by the solvent polarity and the nature of any substituents on the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₀H₁₂N₂O), the calculated exact mass can be used to confirm its molecular formula.

HRMS also provides information about the fragmentation patterns of the molecule, which can aid in structural elucidation. The fragmentation of phenylpiperazine derivatives often involves cleavage of the piperazine ring and loss of fragments from the phenyl group. Common fragmentation patterns for piperazine-containing compounds include the loss of C₂H₄N and the formation of characteristic ions related to the substituted phenyl ring researchgate.net. The fragmentation pattern of this compound would likely involve initial cleavage of the piperazin-2-one ring, providing further confirmation of its structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. springernature.comnih.gov It provides precise information on bond lengths, bond angles, and torsion angles, defining the conformation of the molecule. For derivatives of this compound, this technique is crucial for understanding the spatial arrangement of the phenyl and piperazinone rings and for elucidating the intricate network of intermolecular interactions that govern the crystal packing.

For chiral derivatives of this compound, single-crystal X-ray crystallography is the most powerful method for the direct and unambiguous determination of the absolute configuration of stereogenic centers. springernature.comnih.gov While a standard diffraction experiment readily reveals the relative configuration of a molecule, determining the absolute structure requires the presence of anomalous scattering. thieme-connect.de This phenomenon, which is more pronounced with heavier atoms, introduces small but measurable differences between the intensities of Friedel pairs (reflections hkl and -h-k-l), allowing for the assignment of the correct enantiomer (R or S). ed.ac.uk

In a study of SYA0340-P2, a complex derivative containing the phenylpiperazine moiety, X-ray crystallographic analysis was successfully used to determine its absolute configuration. The analysis identified the levorotatory P2 isomer as the S-enantiomer, which consequently established the dextrorotatory P1 isomer as the R-enantiomer. nih.gov The determination is based on the Flack parameter, which should ideally refine to a value close to 0 for the correct absolute structure and close to 1 for the inverted structure.

Below are the crystallographic data for the oxalate (B1200264) salt of the S-enantiomer of a this compound derivative. nih.gov

Interactive Table: Crystallographic Data for a this compound Derivative nih.gov

| Parameter | Value |

| Chemical Formula | C₂₆H₃₀ClN₃O₉ |

| Molecular Weight ( g/mol ) | 563.98 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.7212(3) |

| b (Å) | 5.65480(10) |

| c (Å) | 31.4047(5) |

| β (°) | 93.1580(10) |

| Volume (ų) | 2787.65(9) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 150.00(10) |

| Calculated Density (g/cm³) | 1.344 |

The crystal structures of this compound and its derivatives are significantly influenced by hydrogen bonding. The piperazin-2-one ring contains both a hydrogen bond donor (the N-H group at position 4) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms). These features facilitate the formation of robust intermolecular hydrogen bonds, typically of the N-H···O and N-H···N types. ed.ac.uk

In the solid state, these interactions often link molecules into well-defined supramolecular architectures such as chains, sheets, or more complex three-dimensional networks. nih.goviucr.orgnih.gov For example, in the crystal structures of various piperazinium salts, strong N—H⋯O hydrogen bonds are primary interactions that connect cations and anions into chains or ring motifs. nih.govnih.gov The analysis of these networks is critical for understanding the physical properties of the solid material, including its stability and solubility. The geometry of these bonds (donor-acceptor distance and angle) provides insight into their strength and directionality.

Interactive Table: Representative Hydrogen Bond Geometries in Piperazine Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N-H···O | ~0.88 | ~1.73-2.35 | ~2.52-3.20 | ~150-171 | iucr.orgnih.gov |

| N-H···N | ~0.91 | ~2.32 | ~3.23 | ~170 | ed.ac.uk |

| C-H···O | ~0.95-1.00 | ~2.30-2.60 | ~3.20-3.50 | ~140-160 | nih.goviucr.org |

In addition to hydrogen bonding, non-covalent interactions involving the phenyl ring play a crucial role in the crystal packing of this compound derivatives. Pi-stacking (π–π) interactions are common between the aromatic rings of adjacent molecules. wikipedia.org These interactions can occur in several geometries, including face-to-face (sandwich) or, more commonly, parallel-displaced (staggered) arrangements. wikipedia.orgnih.gov The energy of these interactions is sensitive to the distance between the ring centroids and the degree of offset. researchgate.net

Interactive Table: Typical Geometries for π-Stacking Interactions

| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Offset/Slip Angle (°) | Reference |

| Parallel-Displaced | 3.5 - 4.0 | 3.3 - 3.8 | > 10 | researchgate.netresearchgate.net |

| C-H···π | 2.5 - 3.0 (H to ring centroid) | N/A | Variable | iucr.orgnih.gov |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular volumes, providing a graphical representation of the space occupied by a single molecule. The surface is colored according to various properties, most commonly dnorm, which simultaneously maps the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. mdpi.com

On the dnorm map, red spots indicate close intermolecular contacts (shorter than van der Waals radii) and are indicative of strong interactions like hydrogen bonds. mdpi.com Blue regions represent longer contacts, while white areas denote contacts around the van der Waals separation.

Chromatographic Techniques for Analysis and Separation

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of this compound and its derivatives. High-performance liquid chromatography (HPLC) is particularly well-suited for this purpose due to its high resolution and sensitivity. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of this compound and related compounds. In this mode, a nonpolar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of piperazine-containing compounds, the mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govacs.org The pH of the buffer is a critical parameter for controlling the retention of basic compounds like piperazines, as it dictates their ionization state. acs.org Detection is typically achieved using a UV detector, as the phenyl ring provides strong chromophoric activity. nih.gov

When dealing with chiral derivatives, enantiomeric separation is required. This is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. nih.govmdpi.com Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are frequently effective for the separation of piperazine enantiomers. unl.ptrsc.org

Interactive Table: Representative HPLC Method for Purity Analysis of a Phenylpiperazine Derivative

| Parameter | Condition | Reference |

| Column | Octadecyl C18 (e.g., 250 x 4.0 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2-3) | nih.govacs.org |

| Flow Rate | 0.5 - 1.5 mL/min | acs.org |

| Detection | UV at ~239 nm | nih.gov |

| Temperature | Ambient or controlled (e.g., 25 °C) | N/A |

| Injection Volume | 10 - 20 µL | N/A |

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the determination of enantiomeric excess (ee) and for the preparative separation of enantiomers in the pharmaceutical industry. Its advantages over traditional High-Performance Liquid Chromatography (HPLC), such as faster analysis times, reduced solvent consumption, lower back pressures, and higher efficiency, make it particularly suitable for high-throughput screening and purification of chiral compounds like this compound and its derivatives.

The enantioselective separation of this compound is crucial, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. SFC provides a robust platform for resolving these enantiomers, typically employing a chiral stationary phase (CSP) to achieve separation. The underlying principle involves the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and allowing for their individual quantification.

Detailed Research Findings

While specific, published SFC methods for the chiral resolution of this compound are not extensively documented in readily available literature, the methodology can be effectively extrapolated from established protocols for structurally related piperazinone derivatives and other cyclic amines. Research in this area focuses on the systematic screening of various CSPs and mobile phase compositions to achieve optimal separation.

Chiral Stationary Phases (CSPs): The most critical component in chiral SFC is the choice of the CSP. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica (B1680970) support, are widely successful for a broad range of chiral compounds, including those with amine and amide functionalities. Columns such as Chiralpak® (e.g., AD, AS, IA, IB, IC) and Chiralcel® (e.g., OD, OJ) series are frequently employed. For cyclic amines, these phases offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for resolving enantiomers.

Mobile Phase Composition: The mobile phase in SFC typically consists of supercritical carbon dioxide (CO₂) as the primary component, which is environmentally benign and non-toxic. Due to the polar nature of this compound, a polar organic modifier is required to ensure adequate solubility and elution from the column. Alcohols such as methanol, ethanol, and isopropanol (B130326) are the most common modifiers.

To improve peak shape and enhance resolution, especially for basic compounds like piperazinones, small amounts of additives are often incorporated into the mobile phase. Basic additives, such as diethylamine (B46881) (DEA), isopropylamine (B41738) (IPA), or ammonia, are used to minimize undesirable interactions between the basic analyte and acidic sites on the silica support of the CSP, thereby reducing peak tailing. Conversely, acidic additives like trifluoroacetic acid (TFA) may be used in specific cases to form ion pairs and facilitate separation.

Method Development Strategy: A typical method development strategy for the chiral SFC separation of this compound would involve:

Column Screening: A primary screening of a diverse set of polysaccharide-based CSPs with a standard mobile phase (e.g., CO₂/Methanol with a basic additive).

Modifier Optimization: Evaluating different alcohol modifiers (Methanol, Ethanol, Isopropanol) to fine-tune selectivity and retention.

Additive Selection: Assessing the effect of various basic or acidic additives and their concentrations on peak shape and resolution.

Parameter Optimization: Fine-tuning instrumental parameters such as back pressure, column temperature, and flow rate to maximize resolution and minimize analysis time.

Illustrative Data Tables

The following tables represent hypothetical yet typical results from a chiral SFC screening and optimization process for a compound like this compound, based on common findings for analogous structures.

Table 1: Initial Chiral Stationary Phase Screening Results

Mobile Phase: 85:15 CO₂ / Methanol (+ 0.1% Diethylamine)

Flow Rate: 3.0 mL/min

Back Pressure: 150 bar

Temperature: 40 °C

| Chiral Stationary Phase | Retention Time (tR1, min) | Retention Time (tR2, min) | Resolution (Rs) | Elution Order |

| Chiralpak AD-H | 2.51 | 3.15 | 1.85 | S-enantiomer |

| Chiralpak AS-H | No separation | No separation | 0 | - |

| Chiralpak IA | 3.02 | 3.48 | 1.40 | R-enantiomer |

| Chiralcel OD-H | 2.89 | 3.81 | 2.10 | R-enantiomer |

| Chiralcel OJ-H | Co-elution | Co-elution | 0 | - |

Table 2: Optimization of Mobile Phase Modifier on Chiralcel OD-H

Mobile Phase: 80:20 CO₂ / Modifier (+ 0.1% Diethylamine)

Flow Rate: 3.0 mL/min

Back Pressure: 150 bar

Temperature: 40 °C

| Modifier | Retention Time (tR1, min) | Retention Time (tR2, min) | Resolution (Rs) |

| Methanol | 2.45 | 3.28 | 2.35 |

| Ethanol | 2.98 | 4.12 | 2.68 |

| Isopropanol | 3.54 | 5.21 | 2.95 |

These tables illustrate that the choice of both the chiral stationary phase and the organic modifier significantly impacts the retention and resolution of the enantiomers. In this example, the Chiralcel OD-H column with an isopropanol modifier provided the best separation, yielding a high resolution value suitable for accurate determination of enantiomeric excess. Such systematic screening and optimization are fundamental to developing a robust and reliable chiral SFC method for this compound.

Computational and Theoretical Studies of 6 Phenyl Piperazin 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the behavior of electrons in molecules, thereby elucidating their geometric and electronic structures.

Density Functional Theory (DFT) is a mainstay in computational chemistry for investigating the electronic structure of organic molecules. bookpi.org This method is favored for its balance of accuracy and computational efficiency. researchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. For systems like 6-Phenyl-piperazin-2-one, DFT is employed to predict a variety of properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics such as molecular orbital energies. bookpi.orgresearchgate.net By interpreting these properties, information about the distribution of electrons within the molecule is obtained, which helps in predicting its stability and reactivity. bookpi.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP) is an approximation to the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For organic molecules containing nitrogen, oxygen, and phenyl rings, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is widely used and has been shown to provide reliable results that correlate well with experimental data. semanticscholar.org The selection of the basis set is a compromise between accuracy and computational cost. Pople-style basis sets, such as 6-31G or the more extensive 6-311G, are common choices. uobasrah.edu.iq The addition of polarization functions (e.g., d,p) and diffuse functions (+) is often necessary for a more accurate description of bonding and non-bonding interactions. ajchem-a.com For instance, the 6-311++G(d,p) basis set provides a good balance for structural and spectroscopic investigations of heterocyclic compounds. ajchem-a.com

Table 1: Common Levels of Theory Used in DFT Studies of Piperazine (B1678402) Derivatives

| Functional | Basis Set | Common Applications |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, Vibrational analysis |

| B3LYP | 6-311G(d,p) | More accurate energy calculations, NMR chemical shifts bookpi.orgresearchgate.net |

| B3LYP | 6-311++G(d,p) | Systems with potential for hydrogen bonding, Anion calculations ajchem-a.com |

This table is interactive. You can sort and filter the data.

A fundamental step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest possible energy (a minimum on the potential energy surface). For this compound, this would involve starting with an initial guess of the structure and iteratively adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. The resulting optimized structure represents the most stable conformation of the molecule in the gas phase. This process provides precise data on the molecule's three-dimensional shape.

Table 2: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.23 |

| C-N (amide) | 1.35 | |

| C-N (amine) | 1.46 | |

| C-C (phenyl) | 1.39 - 1.41 | |

| C-H (phenyl) | 1.08 | |

| **Bond Angles (°) ** | O=C-N | 122.0 |

| C-N-C (ring) | 115.0 | |

| H-N-C | 112.0 |

Note: These values are representative and would be precisely determined by a DFT calculation at a specific level of theory, such as B3LYP/6-311G(d,p).

Electronic Structure Analysis

Analysis of the electronic structure provides critical information about molecular reactivity and interaction sites.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. uobasrah.edu.iq

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. uobasrah.edu.iqchalcogen.ro Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. nih.gov These energy values are used to calculate global reactivity descriptors like chemical hardness, softness, and electrophilicity. nih.gov

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.35 |

Note: These values are illustrative, based on typical DFT calculations for similar aromatic and heterocyclic systems. The HOMO is often localized on the phenyl ring and the nitrogen atoms, while the LUMO may be distributed over the phenyl and carbonyl groups.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. ajchem-a.com The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show:

Negative Regions (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atoms. These are the most probable sites for electrophilic attack or hydrogen bond acceptance. researchgate.netresearchgate.net

Positive Regions (Blue): Located around the hydrogen atom attached to the secondary amine (N-H), making it the most likely site for nucleophilic attack or hydrogen bond donation.

Neutral Regions (Green/Yellow): Predominantly covering the carbon atoms of the phenyl ring and the aliphatic carbons of the piperazinone ring.

The MEP map provides a clear and intuitive picture of the molecule's charge landscape, complementing the insights gained from FMO analysis. nih.gov

Electron Density Distribution Analysis: Bader's Atoms-in-Molecules (AIM) and Electron Localization Function (ELF)

The distribution of electrons within a molecule governs its structure, stability, and reactivity. Advanced computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) offer profound insights into this distribution.

Bader's Atoms-in-Molecules (AIM): The QTAIM theory, developed by Richard Bader, partitions the electron density (ρ) of a molecule to define atoms and the bonds connecting them based on topological analysis. uni-rostock.de This analysis centers on identifying critical points where the gradient of the electron density is zero. For the this compound system, AIM analysis reveals the nature of its intramolecular bonds.

At the bond critical points (BCPs) between atoms, the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) characterize the interaction. researchgate.net

Covalent Bonds: For the C-C and C-N bonds within the phenyl and piperazinone rings, a relatively high ρ(r) and a negative ∇²ρ(r) are expected. The negative Laplacian indicates a concentration of electron density, which is characteristic of shared-electron (covalent) interactions.

Polar Covalent Bonds: The C=O and C-N bonds of the amide group within the piperazinone ring will exhibit higher ρ(r) values and still negative ∇²ρ(r), but with a higher degree of charge polarization due to the electronegativity of the oxygen and nitrogen atoms.

Weak Interactions: Intramolecular hydrogen bonds, such as a potential C-H···O interaction, would be characterized by low ρ(r) values and small, positive ∇²ρ(r) values, indicative of closed-shell interactions (electrostatic in nature). researchgate.net

| Bond Type in this compound | Expected Electron Density (ρ(r)) [a.u.] | Expected Laplacian (∇²ρ(r)) [a.u.] | Interaction Character |

|---|---|---|---|

| C-C (Phenyl Ring) | ~0.24 - 0.28 | -0.5 to -0.7 | Covalent |

| C-N (Piperazinone Ring) | ~0.22 - 0.26 | -0.4 to -0.6 | Polar Covalent |

| C=O (Amide) | > 0.30 | < -1.0 | Polar Covalent |

| Intramolecular C-H···O | ~0.01 - 0.03 | +0.02 to +0.05 | Weak (Electrostatic) |

Electron Localization Function (ELF): The ELF provides a chemically intuitive map of electron pair localization, with values ranging from 0 to 1. wikipedia.orgtaylorandfrancis.com An ELF value close to 1 signifies a high degree of electron localization, typical for covalent bonds and lone pairs, while a value of 0.5 corresponds to a uniform electron gas-like distribution. jussieu.fr

In this compound, ELF analysis would visualize:

Core Basins: Regions of high localization (ELF ≈ 1) around the carbon, nitrogen, and oxygen nuclei, corresponding to core electrons.

Bonding Basins: Disynaptic basins located between bonded atoms. The C-C, C-N, and C-H bonds would appear as regions of high ELF, indicating shared covalent electrons. The C=O bond would show a prominent basin, reflecting its double bond character.

Lone Pair Basins: Monosynaptic basins corresponding to lone pairs. High ELF values would be found in the regions of the nitrogen and oxygen lone pairs, highlighting their non-bonding character and availability for interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures (bonds and lone pairs). nih.gov This method is exceptionally useful for quantifying stabilizing donor-acceptor interactions, particularly hyperconjugation. youtube.com

For this compound, key NBO interactions include:

Intramolecular Hyperconjugation: The stability of the molecule is significantly influenced by delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The most significant interactions are expected to be the donation from the nitrogen lone pair (LP) into the antibonding orbital (σ) of adjacent C-C and C-H bonds (LP(N) → σ).

Phenyl Ring Interactions: Hyperconjugative interactions between the π orbitals of the phenyl ring and the σ* orbitals of the piperazinone ring can also contribute to conformational preference and stability.

The strength of these interactions is quantified by the second-order perturbation energy, E(2).

| Donor NBO | Acceptor NBO | Interaction Type | Expected E(2) (kcal/mol) |

|---|---|---|---|

| LP (N-amide) | π* (C=O) | Amide Resonance | > 50 |

| LP (N-amine) | σ* (C-C) | Hyperconjugation | ~2 - 5 |

| σ (C-H) | σ* (C-N) | Hyperconjugation | ~1 - 3 |

| π (C=C)Phenyl | σ* (C-C)Linker | Conjugation Effect | Variable |

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining molecular conformation, crystal packing, and ligand-receptor binding. Computational methods provide a way to visualize and quantify these subtle forces.

The RDG is a powerful tool for visualizing regions of non-covalent interactions in real space. researchgate.net It is based on plotting the reduced density gradient (s) against the electron density (ρ) multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). scielo.org.mxresearchgate.net

Attractive Interactions (Hydrogen Bonds): These appear as spikes in the negative region of the plot (sign(λ₂)ρ < 0) and are visualized as broad, disc-like isosurfaces between the interacting atoms.

Van der Waals Interactions: These are characterized by spikes near zero on the plot (sign(λ₂)ρ ≈ 0) and correspond to large, diffuse green isosurfaces, indicating weak, delocalized attraction. jussieu.fr

Repulsive Interactions (Steric Clashes): These appear as spikes in the positive region (sign(λ₂)ρ > 0) and are visualized as reddish, spiky isosurfaces between sterically hindered atoms. chemrxiv.org

For this compound, RDG analysis would map out the intramolecular landscape, highlighting potential weak C-H···O hydrogen bonds and van der Waals contacts between the phenyl ring and the piperazinone moiety that stabilize certain conformations.

Beyond visualization, the strength of these interactions can be quantified. Methods like AIM can estimate the energy of hydrogen bonds based on the properties at the bond critical point. researchgate.net Furthermore, computational approaches can calculate the interaction energies between molecular dimers or between a ligand and a protein active site. These calculations decompose the total interaction energy into its constituent parts: electrostatic, exchange-repulsion, polarization, and dispersion components, providing a detailed understanding of the forces driving molecular recognition. nih.govfrontiersin.org

Molecular Dynamics Simulations and Conformational Space Exploration

While quantum mechanical calculations provide a static picture, molecules are dynamic entities. Molecular dynamics (MD) simulations model the movement of atoms over time, offering insights into conformational flexibility and stability. nih.govnih.gov

For this compound, MD simulations are crucial for:

Exploring Conformational Space: The six-membered piperazinone ring can adopt several conformations, such as chair, boat, and twist-boat. MD simulations explore the potential energy surface to identify the most stable conformers and the energy barriers between them. The bulky phenyl group at the C6 position is expected to strongly favor an equatorial orientation to minimize steric hindrance.

Solvent Effects: Simulations can explicitly include solvent molecules (e.g., water), revealing how intermolecular interactions with the solvent affect the conformational preferences of the solute.

Structural Stability: By monitoring metrics like the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) over the simulation trajectory, the stability of the molecule's conformation and the flexibility of specific regions (like the phenyl ring's rotation) can be assessed. mdpi.commdpi.com

MD simulations have been instrumental in studying the conformational changes of various phenyl-piperazine scaffolds upon binding to biological targets. researchgate.net

Pharmacophore Modeling and Ligand-Based Design Principles for Piperazin-2-one (B30754) Scaffolds

When the 3D structure of a biological target is unknown, ligand-based design methods are invaluable. sygnaturediscovery.comgardp.org Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific receptor.

A general pharmacophore model for a this compound scaffold, based on its structure, would likely include:

Aromatic/Hydrophobic Feature: The phenyl ring serves as a key hydrophobic group, likely involved in π-π stacking or hydrophobic interactions within a receptor pocket.

Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam is a strong hydrogen bond acceptor.

Hydrogen Bond Donor: The N-H group of the amide is a hydrogen bond donor.

Positive Ionizable/Hydrogen Bond Acceptor: The second nitrogen atom in the ring can act as a hydrogen bond acceptor or become protonated at physiological pH, forming a key electrostatic or hydrogen bond interaction.

Predictive pharmacophore models have been successfully developed for various piperazine-based compounds, guiding the design of new ligands with improved potency and selectivity. nih.govacs.org These models serve as 3D queries for virtual screening of compound libraries to identify novel hits or to guide the optimization of existing leads. nih.gov The piperazine scaffold itself is considered a "privileged structure" in drug discovery due to its favorable physicochemical and pharmacokinetic properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Piperazin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. slideshare.netyoutube.com For piperazin-2-one derivatives, QSAR methodologies are instrumental in predicting the biological activities of novel molecules, thereby guiding rational drug design and optimizing lead compounds before their synthesis. youtube.com The fundamental principle posits that variations in the structural or physicochemical properties of molecules within a series are directly related to changes in their biological activity.

The development of a robust QSAR model for piperazin-2-one derivatives typically involves several key stages:

Data Set Selection: A series of structurally related piperazin-2-one analogues with experimentally determined biological activities (e.g., inhibitory concentrations like IC₅₀) is compiled. This dataset is usually divided into a training set for model development and a test set for external validation.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound in the dataset. These can be categorized based on their dimensionality. youtube.comdrugdesign.org

Variable Selection and Model Building: Statistical methods are employed to select the most relevant descriptors that have a significant correlation with the biological activity. A mathematical model is then constructed using these selected descriptors.

Model Validation: The developed model undergoes rigorous internal and external validation to assess its statistical significance, robustness, and predictive power. nih.gov

Molecular Descriptors in Piperazin-2-one QSAR

The predictive ability of a QSAR model is highly dependent on the choice of molecular descriptors. researchgate.net For piperazine derivatives, various classes of descriptors are employed to quantify different aspects of the molecular structure. researchgate.netucsb.edu

Table 1: Common Molecular Descriptors in QSAR Studies of Piperazine Derivatives

| Descriptor Class | Specific Examples | Information Encoded |

| Electronic | HOMO/LUMO Energies, Electrophilicity Index (ω), Dipole Moment | Describes the electronic distribution, reactivity, and ability of a molecule to engage in electronic interactions. researchgate.netucsb.edu |

| Topological | Connectivity Indices, Topological Polar Surface Area (PSA) | Represents the 2D structure, including atomic connectivity, size, shape, and branching. researchgate.net |

| Physicochemical | Molar Refractivity (MR), Aqueous Solubility (Log S), LogP | Quantifies properties like molecular volume, polarizability, and hydrophobicity, which influence pharmacokinetics. researchgate.net |

| 3D/Steric | van der Waals Volume, Solvent Accessible Surface Area | Describes the three-dimensional arrangement of atoms and the overall shape of the molecule. youtube.com |